molecular formula C6H6ClF3N2O2S B11710584 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B11710584
M. Wt: 262.64 g/mol
InChI Key: IPWQCJLRULOYCW-UHFFFAOYSA-N
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Description

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClF3N2O2S. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of the trifluoroethyl group and the sulfonyl chloride moiety makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole+Chlorosulfonic acid3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride\text{3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole+Chlorosulfonic acid→3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Often involve oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
  • 3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in synthetic chemistry and various industrial applications.

Properties

Molecular Formula

C6H6ClF3N2O2S

Molecular Weight

262.64 g/mol

IUPAC Name

3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C6H6ClF3N2O2S/c1-4-5(15(7,13)14)2-12(11-4)3-6(8,9)10/h2H,3H2,1H3

InChI Key

IPWQCJLRULOYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)Cl)CC(F)(F)F

Origin of Product

United States

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